ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate
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Overview
Description
Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring substituted with a methoxyphenyl group and an o-tolyl group, along with a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a glyoxal derivative under acidic or basic conditions.
Substitution Reactions: The imidazole ring is then substituted with a methoxyphenyl group and an o-tolyl group using appropriate reagents and catalysts.
Thioacetate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetate moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The thioacetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also contributes to its mechanism of action.
Comparison with Similar Compounds
Ethyl 2-((5-(4-methoxyphenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetate can be compared with other imidazole derivatives, such as:
Miconazole: An antifungal agent with a similar imidazole ring structure but different substituents.
Clotrimazole: Another antifungal agent with a similar core structure but different functional groups.
Ketoconazole: An antifungal agent with a similar imidazole ring but different substituents and a different mechanism of action.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[5-(4-methoxyphenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-4-26-20(24)14-27-21-22-13-19(16-9-11-17(25-3)12-10-16)23(21)18-8-6-5-7-15(18)2/h5-13H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMABRBVJJADEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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